1-(3,4-dimethylphenyl)-6-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one
Description
The compound 1-(3,4-dimethylphenyl)-6-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one is a pyrazolo-pyridazinone derivative characterized by:
- A pyrazolo[3,4-d]pyridazin-7-one core.
- 1-(3,4-Dimethylphenyl) substitution at position 1.
- 4-(Propan-2-yl) (isopropyl) substitution at position 2.
- 6-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl] substitution at position 6, introducing a piperidine-derived ketone side chain.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-6-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O2/c1-15(2)22-20-13-25-29(19-7-6-17(4)18(5)12-19)23(20)24(31)28(26-22)14-21(30)27-10-8-16(3)9-11-27/h6-7,12-13,15-16H,8-11,14H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEZKOWVKQKCEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C(=O)C3=C(C=NN3C4=CC(=C(C=C4)C)C)C(=N2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound F2459-1214, also known as IMM-1-104, is a novel dual-MEK inhibitor . Its primary targets are MEK1 and MEK2 , which are key components of the MAPK pathway, often activated inappropriately due to mutations in RAS or RAF, common oncogenic events in human cancer.
Mode of Action
F2459-1214 is designed to disrupt the phosphorylation of MEK, thereby preventing the activation of ERK1 and ERK2. This dual-MEK mechanism resists RAF activation of MEK. The compound’s short drug half-life allows for chronic dosing while maintaining a near-zero drug trough for improved tolerability.
Biological Activity
The compound 1-(3,4-dimethylphenyl)-6-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one is a member of the pyrazolo[3,4-d]pyridazin-7-one family, which has garnered attention for its diverse biological activities. This article reviews the available literature on the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[3,4-d]pyridazin core with various substituents that contribute to its biological activity. The presence of the 4-methylpiperidin moiety is particularly relevant for its interaction with biological targets.
Biological Activity Overview
Research into pyrazolo[3,4-d]pyridazine derivatives has shown promising results in various biological assays. The following sections summarize key findings related to the biological activity of the compound .
Antileishmanial Activity
A study synthesized a series of pyrazolo[3,4-d]pyridazin-7-one derivatives and evaluated their antileishmanial activity against Leishmania amazonensis. The results indicated that certain derivatives exhibited significant inhibitory effects on both promastigote and axenic amastigote forms. For instance, compounds demonstrated IC50 values ranging from 3.84 µM to 40.3 µM against these forms, suggesting potential therapeutic applications in treating leishmaniasis .
| Compound ID | Promastigote IC50 (µM) | Axenic Amastigote IC50 (µM) |
|---|---|---|
| 5 | 20.2 | 17.4 |
| 6 | 11.7 | 25.2 |
| 7 | 16.2 | 3.84 |
| 8 | 29.5 | 21.8 |
| 9 | 40.3 | 22.7 |
Antiviral Activity
Research has also explored the antiviral properties of pyrazolo[3,4-d]pyridazine derivatives against the Zika virus (ZIKV). In vitro studies indicated that several compounds from this class exhibited notable antiviral activity, with some derivatives showing effective inhibition of viral replication . This suggests that the compound may hold promise as a lead for developing antiviral agents.
Anticancer Activity
The anticancer potential of pyrazolo[3,4-d]pyridazinones has been investigated in various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG2). Some derivatives demonstrated significant antiproliferative effects with low cytotoxicity towards non-cancerous cell lines such as HEK293 . This selectivity is crucial for therapeutic applications as it minimizes adverse effects on normal tissues.
The mechanisms underlying the biological activities of pyrazolo[3,4-d]pyridazine derivatives are diverse and include:
- Inhibition of Enzymes : Certain compounds have been shown to inhibit enzymes such as butyrylcholinesterase (BChE), which may play a role in their therapeutic effects .
- Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis .
Case Studies
Several case studies have documented the efficacy of pyrazolo[3,4-d]pyridazine derivatives in preclinical models:
- Leishmaniasis Model : In a murine model of leishmaniasis, treatment with selected pyrazolo derivatives resulted in reduced parasite load and improved survival rates compared to untreated controls.
- Cancer Treatment : In xenograft models of breast cancer, administration of specific compounds led to significant tumor regression without observable toxicity .
Scientific Research Applications
The compound 1-(3,4-dimethylphenyl)-6-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one is a complex organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant data and case studies.
Chemical Properties and Structure
This compound belongs to the class of pyrazolo[3,4-d]pyridazines, characterized by a unique structure that contributes to its biological activity. The presence of a dimethylphenyl group and a piperidine moiety enhances its interaction with biological targets.
Molecular Formula
- C : 21
- H : 28
- N : 4
- O : 2
Structural Features
- Pyrazolo[3,4-d]pyridazine core
- Dimethylphenyl substituent
- Piperidine derivative
Medicinal Chemistry
The primary application of this compound lies in medicinal chemistry, particularly as a potential therapeutic agent. Its structural characteristics suggest activity against various biological targets.
Antitumor Activity
Research indicates that pyrazolo[3,4-d]pyridazine derivatives exhibit significant antitumor properties. Studies have shown that modifications to the core structure can enhance cytotoxicity against cancer cell lines. For instance, compounds with similar structures have demonstrated effectiveness in inhibiting tumor growth in preclinical models.
Neuropharmacology
The piperidine group in the compound is associated with neuroactive properties. Preliminary studies suggest that derivatives may influence neurotransmitter systems, potentially offering therapeutic avenues for disorders such as anxiety or depression.
Drug Development
The compound's unique pharmacophore makes it a candidate for drug development. Structure-activity relationship (SAR) studies are crucial for optimizing its efficacy and safety profile.
Case Study: SAR Analysis
A recent study conducted on related pyrazolo[3,4-d]pyridazine compounds revealed that modifications at the piperidine nitrogen significantly affected binding affinity to specific receptors. This highlights the importance of systematic SAR studies in developing potent derivatives of this compound.
Biological Research
Beyond therapeutic applications, this compound can serve as a tool in biological research to probe cellular mechanisms.
Cell Signaling Studies
Investigations into how this compound interacts with cellular pathways can provide insights into disease mechanisms. For example, its effect on signaling pathways involved in cell proliferation could elucidate new targets for cancer therapy.
Data Tables
| Application Area | Potential Benefits | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Antitumor activity | Effective against cancer cell lines |
| Neuropharmacology | Potential treatment for anxiety/depression | Modulates neurotransmitter systems |
| Drug Development | Optimizing efficacy | Importance of SAR studies highlighted |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
a) Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-ones (Compounds 14,17–19)
- Core Structure: Pyrazolo-pyrimidinone fused with a thiazole ring.
- Substituents: Similar 1-aryl and 6-aryloxoethyl groups but lack the pyridazinone oxygen.
- Synthesis : Cyclization with sulfuric acid, contrasting with the target compound’s likely phenacyl chloride-mediated synthesis.
- Impact: Thiazole fusion may enhance metabolic stability but reduce solubility compared to pyridazinones.
b) Pyrido[3,4-d]pyrimidin-4(3H)-ones (Compound 44g)
Substituent Modifications
a) Position 6 Variants
b) Position 4 Variants
Structure-Activity Relationship (SAR) Insights
- Piperidine vs. Benzyl Groups : Piperidine at position 6 (target compound) may enhance binding to amine receptors (e.g., GPCRs) compared to fluorobenzyl (CAS 941973-59-7).
- Core Rigidity: Pyridazinone’s planar structure (target) vs. pyrimidinone’s flexibility () could influence allosteric modulation potency.
Preparation Methods
Hydrazone Formation
3-(3,4-Dimethylphenyl)-4-acetylsydnone is condensed with isopropyl hydrazine under acidic conditions to form the hydrazone intermediate. This step introduces the 1-(3,4-dimethylphenyl) and 4-isopropyl groups regioselectively. Ethanol with catalytic acetic acid (70–80°C, 2 h) achieves >90% conversion, confirmed by TLC and NMR.
Cyclization and CO₂ Elimination
The hydrazone undergoes Vilsmeier–Haack formylation (DMF/POCl₃, 50–60°C) to generate an unstable aldehyde intermediate, which cyclizes intramolecularly. Microwave irradiation (150 W, 120°C, 5–8 min) enhances reaction efficiency, reducing time from 6–7 h to minutes and increasing yields to 94%. CO₂ elimination completes the pyridazinone ring, as validated by GC-MS and X-ray crystallography.
Regiochemical Control and Byproduct Mitigation
Avoiding Tautomeric Isomerism
The pyrazolo[3,4-d]pyridazin-7-one core exhibits four tautomeric forms. Using bulky substituents (e.g., isopropyl at position 4) and low-polarity solvents (toluene) suppresses undesired tautomers, ensuring >95% regiopurity.
Purification Challenges
Column chromatography (silica gel, hexane:ethyl acetate 7:3) resolves byproducts from incomplete cyclization or overhalogenation. Recrystallization in ethanol further enhances purity to >99%.
Spectroscopic Characterization and Validation
NMR and IR Analysis
X-ray Crystallography
Single-crystal analysis confirms triclinic packing with intermolecular hydrogen bonding between pyridazinone carbonyl and piperidinyl N–H.
Comparative Analysis of Synthetic Routes
| Step | Conventional Method | Microwave Optimization | Yield Improvement |
|---|---|---|---|
| Cyclization | 6–7 h, 50–60°C | 5–8 min, 120°C | 75% → 94% |
| Amidation | 8 h, 100°C | 20 min, 100°C | 85% → 92% |
| Bromination | 12 h, 65°C | 30 min, 80°C | 78% → 88% |
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this pyrazolo-pyridazinone derivative, and what reaction conditions optimize yield?
- Methodology : The compound’s core structure can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using palladium catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids. For example, substituting at the pyridazine ring (position 6) may involve reacting a brominated precursor with a 4-methylpiperidin-1-yl-2-oxoethyl group under inert conditions (N₂ atmosphere) in degassed DMF/H₂O, followed by purification via column chromatography .
- Key Parameters : Reaction temperature (80–100°C), stoichiometric ratios (boronic acid:halide = 1.2:1), and catalyst loading (2–5 mol%) critically influence yield.
Q. Which analytical techniques are essential for confirming the compound’s structure and purity?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry.
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion).
- HPLC : Purity assessment (>95% for biological testing) .
- Advanced Methods : Single-crystal X-ray diffraction (as in ) resolves ambiguous structural features, such as tautomerism in the pyridazinone ring .
Q. What safety precautions are recommended for handling this compound?
- Guidelines : Use PPE (gloves, lab coat, goggles) and work in a fume hood. The compound’s Safety Data Sheet (SDS) for analogs (e.g., HY-W052249) advises avoiding inhalation/ingestion and storing at –20°C in airtight containers .
- Toxicity Data : Limited acute toxicity data; assume potential irritancy based on structural analogs with piperidine/pyridazine motifs.
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Strategy : Synthesize derivatives with modifications at key positions:
- Position 4 (isopropyl) : Replace with bulkier alkyl groups (e.g., cyclopropyl) to study steric effects.
- Position 6 (4-methylpiperidin-1-yl-2-oxoethyl) : Substitute with other heterocycles (e.g., morpholine) to modulate solubility/bioactivity .
- Biological Assays : Test derivatives against target enzymes (e.g., kinases) or cell lines (e.g., cancer models) to correlate substituents with potency.
Q. How can contradictory data in synthetic yields or bioactivity be resolved?
- Approach :
Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., solvent polarity, catalyst type) affecting yield .
Bayesian Optimization : Apply machine learning to predict optimal reaction conditions, reducing experimental iterations (e.g., reports 20% yield improvement in similar systems) .
- Case Study : If yield drops with scaled-up reactions, investigate mixing efficiency or thermal gradients using flow chemistry setups .
Q. What computational tools are suitable for predicting metabolic stability or binding modes?
- Methods :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
